1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Description
1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furo[3,4-b]pyridine core with phenyl and methylphenyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-6-5-9-15(10-13)21-17-12-24-20(23)19(17)16(11-18(21)22)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPXNHRQQDJWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolidine-2,5-diones: Known for their diverse biological activities and structural similarities.
Uniqueness
1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione stands out due to its unique combination of a furo[3,4-b]pyridine core with phenyl and methylphenyl substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
